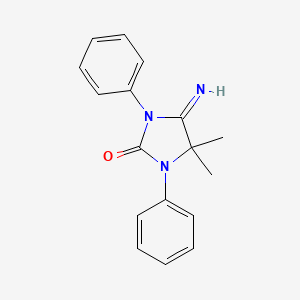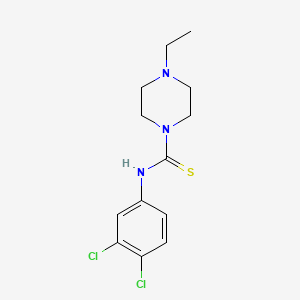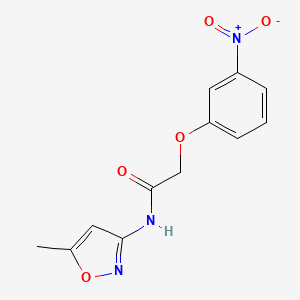![molecular formula C12H14ClNO4 B5843525 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid selectively inhibits the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid prevents the activation of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines. This leads to a decrease in inflammation and a potential improvement in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ) in the serum of patients with autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of these patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid is its selectivity for JAK3, which reduces the potential for off-target effects. However, one limitation is that its inhibition of JAK3 may also affect the function of natural killer (NK) cells, which play a crucial role in the immune response against viral infections and tumors.
Direcciones Futuras
There are several potential future directions for the study of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid. One direction is to investigate its potential therapeutic applications in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the long-term safety and potential side effects of 5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid.
Métodos De Síntesis
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 5-bromo-1-pentanone to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the desired product.
Aplicaciones Científicas De Investigación
5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid has been studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-18-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLCBIXQHPZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)


![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)


![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
